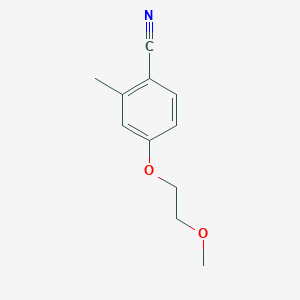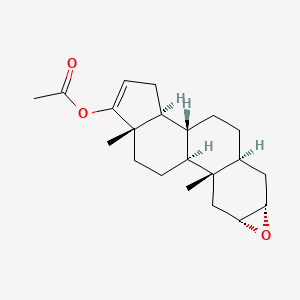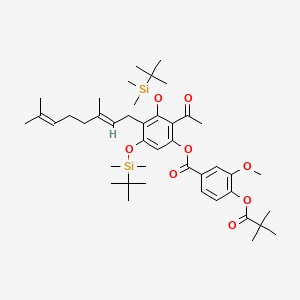
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is a synthetic compound derived from Cannflavin A, a flavonoid found in the cannabis plant. This compound is known for its potential anti-inflammatory properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves multiple steps. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups and the esterification of the carboxyl group with pivaloyl chloride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography, would be essential in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The TBDMS and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups, while pivaloyl groups can be hydrolyzed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS and pivaloyl groups.
Applications De Recherche Scientifique
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of silyl-protected phenols and esters.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves its interaction with various molecular targets and pathways. The compound is believed to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from the cannabis plant with similar properties.
3,5-bis((tert-butyldimethylsilyl)oxy)benzoic acid: A related compound with similar protective groups.
Uniqueness
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is unique due to its specific combination of protective groups, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C43H66O8Si2 |
|---|---|
Poids moléculaire |
767.1 g/mol |
Nom IUPAC |
[2-acetyl-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[(2E)-3,7-dimethylocta-2,6-dienyl]phenyl] 4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)20-19-21-29(3)22-24-32-34(50-52(15,16)42(8,9)10)27-36(37(30(4)44)38(32)51-53(17,18)43(11,12)13)48-39(45)31-23-25-33(35(26-31)47-14)49-40(46)41(5,6)7/h20,22-23,25-27H,19,21,24H2,1-18H3/b29-22+ |
Clé InChI |
XSZUGZVOOLEGCR-QUPMIFSKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


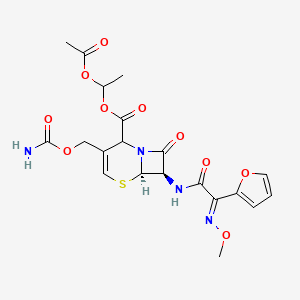
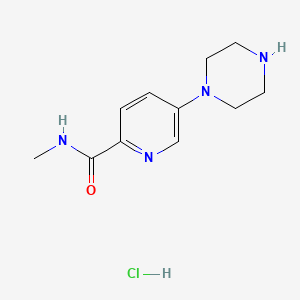
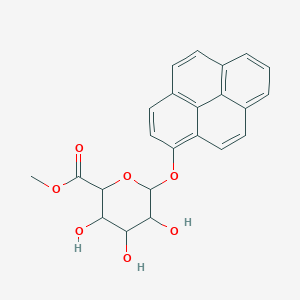
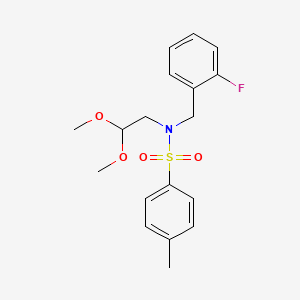

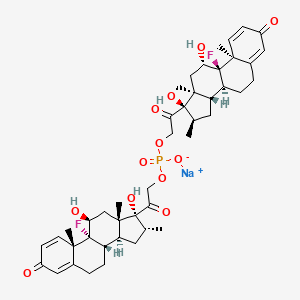
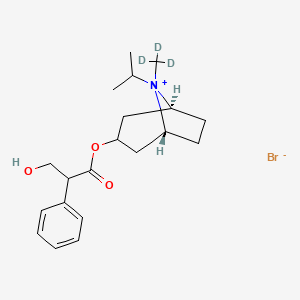
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
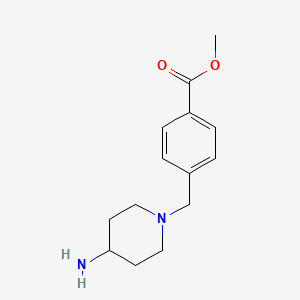

![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
